

# An In-depth Technical Guide to tert-Butyl Methylcarbamate: Discovery, Synthesis, and Applications

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## Compound of Interest

Compound Name: *tert-Butyl methylcarbamate*

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## Abstract

This technical guide provides a comprehensive overview of **tert-butyl methylcarbamate**, a significant carbamate derivative widely utilized in organic synthesis and medicinal chemistry. The document details its historical context, discovery, and the evolution of its synthetic methodologies. Key experimental protocols are presented with quantitative data to offer a practical resource for laboratory applications. Furthermore, this guide explores the diverse applications of **tert-butyl methylcarbamate**, particularly its role as a crucial building block and protecting group in the development of novel therapeutic agents.

## Introduction

**Tert-butyl methylcarbamate**, also known as N-(tert-butoxycarbonyl)-N-methylamine or Boc-methylamine, is a carbamate ester that has found extensive application in organic synthesis, particularly as a protecting group for the methylamino functionality. The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, making it an invaluable tool in multistep synthetic sequences. This guide delves into the history, synthesis, and multifaceted applications of this versatile reagent.

## Discovery and History

The development of tert-butyl carbamates as protecting groups for amines marked a significant advancement in peptide synthesis and organic chemistry. While the first synthesis of the parent tert-butyl carbamate was achieved through a low-yield reaction involving sodium t-butoxide, phosgene, and ammonia, the widespread adoption of the Boc protecting group strategy came later with the development of more efficient reagents.<sup>[1]</sup>

The specific discovery of **tert-butyl methylcarbamate** is not pinpointed to a single seminal publication in the readily available literature, suggesting its emergence was a logical extension of the established use of the Boc protecting group for primary and secondary amines. The common and straightforward synthesis from di-tert-butyl dicarbonate and methylamine likely led to its routine preparation and use in various research laboratories without being the central focus of early publications. Its significance grew with the increasing need for a stable yet readily cleavable protecting group for the methylamino moiety in complex molecule synthesis.

## Synthesis of tert-Butyl Methylcarbamate

The most prevalent and efficient method for the synthesis of **tert-butyl methylcarbamate** involves the reaction of methylamine with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically high-yielding and proceeds under mild conditions.

## General Synthesis from Di-tert-butyl Dicarbonate and Methylamine

This method is widely used due to its simplicity, high yield, and the ready availability of the starting materials.<sup>[2]</sup>

Reaction:

Experimental Protocol:

A general method involves mixing di-tert-butyl dicarbonate with methylamine (often as a solution in a suitable solvent like water, THF, or methanol) at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many instances, the resulting **tert-butyl methylcarbamate** is of sufficient purity for subsequent use without further purification. If necessary, purification can be achieved by silica gel column chromatography.<sup>[2]</sup>

Table 1: Quantitative Data for the Synthesis of **tert-Butyl Methylcarbamate**

Reactant 1	Reactant 2	Solvent	Base	Temperature (°C)	Reaction Time	Yield (%)	Reference
Di-tert-butyl dicarbonate (1.0 mmol)	Methylamine (1.0 mmol)	Not specified	Not specified	Room Temperature	Not specified	Satisfactory	[2]

## Alternative Synthetic Routes

While the reaction with di-tert-butyl dicarbonate is the most common, other methods for the synthesis of carbamates can be adapted for the preparation of **tert-butyl methylcarbamate**. These include the use of other Boc-group introducing reagents or multi-step sequences.

## Physicochemical Properties

**Tert-butyl methylcarbamate** is a clear oil under standard conditions. Key physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **tert-Butyl Methylcarbamate**

Property	Value	Reference
Molecular Formula	C6H13NO2	[3]
Molecular Weight	131.17 g/mol	[3]
Boiling Point	176.6 ± 8.0 °C (Predicted)	[2]
Density	0.937 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Form	Oil	[2]
Solubility	Dichloromethane, Methanol	[2]
CAS Number	16066-84-5	[3]

## Applications in Organic Synthesis and Drug Development

The primary utility of **tert-butyl methylcarbamate** lies in its role as a protected form of methylamine, allowing for the introduction of the N-methylamino group into complex molecules in a controlled manner.

### Protecting Group in Multi-step Synthesis

The Boc group is stable to a wide variety of reagents, including most nucleophiles and bases, which allows for selective transformations at other parts of a molecule. It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the free methylamine.

### Role in the Synthesis of PF-06463922

A notable application of **tert-butyl methylcarbamate** is in the synthesis of PF-06463922, a macrocyclic inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[2] In this context, it serves as a key building block, providing the N-methylcarbamate moiety that is incorporated into the final drug structure.

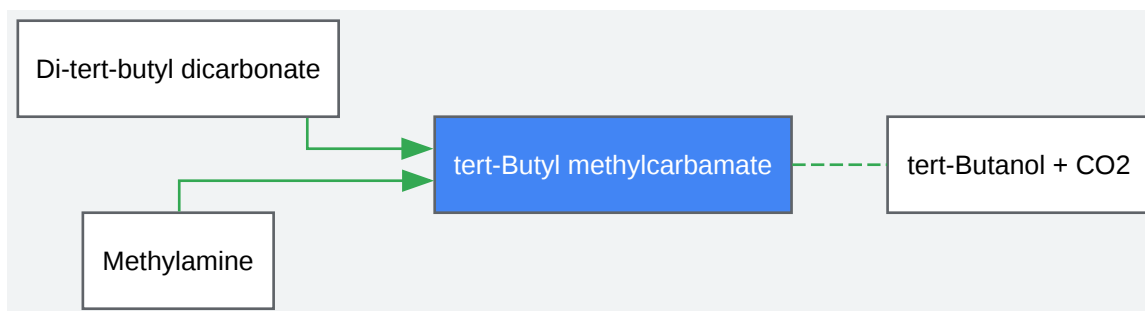
### Reagent in Reductive Amination Reactions

**Tert-butyl methylcarbamate** is utilized in novel reductive amination protocols for the synthesis of secondary N-methylamines from aldehydes.[4][5] This method often involves the use of a silane reductant and can proceed with in situ deprotection of the Boc group.[4][5] This provides an efficient route to secondary methylamines, which are common structural motifs in pharmaceuticals.[4]

## Experimental Workflows and Signaling Pathways (Visualized)

### General Synthesis of tert-Butyl Methylcarbamate

The following diagram illustrates the straightforward synthesis of **tert-butyl methylcarbamate** from di-tert-butyl dicarbonate and methylamine.

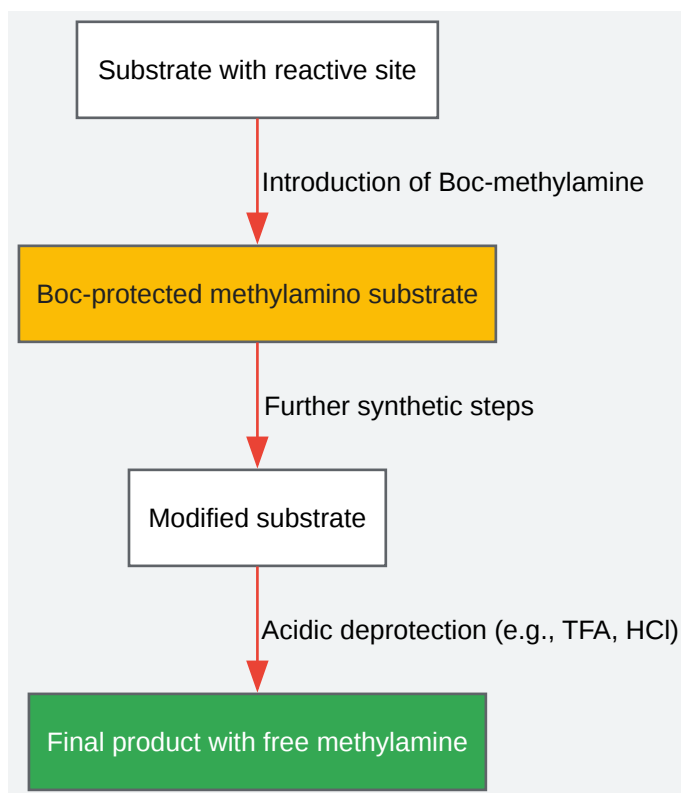


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Synthesis of **tert-Butyl methylcarbamate**.

## Boc Protection-Deprotection Workflow

This diagram shows the general workflow for using **tert-butyl methylcarbamate** as a protecting group for the methylamino functionality in a multi-step synthesis.



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Boc protection and deprotection cycle.

## Conclusion

**Tert-butyl methylcarbamate** has established itself as an indispensable tool in modern organic synthesis and drug discovery. Its straightforward preparation, stability, and the ease of removal of the Boc protecting group have made it a go-to reagent for the introduction and protection of the methylamino group. As the complexity of synthetic targets continues to increase, the strategic use of versatile building blocks like **tert-butyl methylcarbamate** will remain a cornerstone of efficient and successful synthetic endeavors.

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